Histréline

Vue d'ensemble

Description

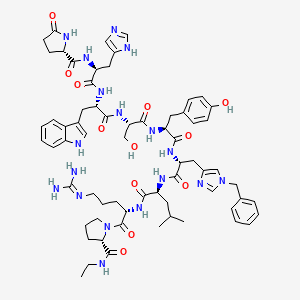

L’histrelín est un analogue nonapeptidique synthétique de l’hormone de libération de la gonadotrophine (GnRH) avec une puissance accrue. Il est principalement utilisé dans le traitement des cancers hormonosensibles tels que le cancer de la prostate chez les hommes et les fibromes utérins chez les femmes. En outre, l’histrelín est efficace dans le traitement de la puberté précoce centrale chez les enfants .

Mécanisme D'action

L’histrelín agit comme un puissant agoniste des récepteurs de l’hormone de libération de la gonadotrophine (GnRH) dans l’hypophyse. Lorsqu’il est administré, il stimule initialement la libération de l’hormone lutéinisante (LH) et de l’hormone folliculostimulante (FSH). L’administration continue entraîne une régulation négative des récepteurs de la GnRH et une désensibilisation des gonadotropes hypophysaires, ce qui entraîne une diminution de la sécrétion de LH et de FSH. Cette suppression de la libération de la gonadotrophine entraîne une diminution des niveaux d’hormones sexuelles telles que la testostérone et l’œstrogène .

Applications De Recherche Scientifique

L’histrelín a une large gamme d’applications en recherche scientifique :

Chimie : L’histrelín est utilisé comme composé modèle dans les études de synthèse peptidique pour développer de nouvelles méthodes de formation et de purification de la liaison peptidique.

Biologie : En recherche biologique, l’histrelín est utilisé pour étudier la régulation de la libération de la gonadotrophine et ses effets sur la physiologie reproductive.

Médecine : Cliniquement, l’histrelín est utilisé pour traiter les cancers hormonosensibles et la puberté précoce centrale. .

Analyse Biochimique

Biochemical Properties

Histrelin plays a crucial role in biochemical reactions by interacting with specific receptors and proteins. It binds to the GnRH receptor on pituitary gonadotrophs, leading to the production of LH and FSH . These hormones are essential for regulating sexual maturation and reproductive function. The interaction between histrelin and the GnRH receptor is characterized by high affinity and specificity, which ensures effective modulation of gonadotropin release .

Cellular Effects

Histrelin exerts significant effects on various cell types and cellular processes. In the pituitary gland, histrelin stimulates gonadotropes to release LH and FSH, which subsequently influence the function of gonadal cells . This stimulation leads to increased production of sex steroids such as testosterone and estradiol. Additionally, histrelin affects cell signaling pathways, gene expression, and cellular metabolism by modulating the levels of these hormones . In prostate cancer cells, histrelin reduces testosterone levels, thereby inhibiting cancer cell proliferation .

Molecular Mechanism

The molecular mechanism of histrelin involves its binding to the GnRH receptor on pituitary gonadotrophs. This binding triggers a cascade of intracellular events, including the activation of G-proteins and subsequent signaling pathways . Initially, histrelin stimulates the release of LH and FSH, but with continuous administration, it desensitizes the GnRH receptor, leading to decreased gonadotropin release . This results in reduced levels of sex steroids, which is beneficial in conditions like prostate cancer and central precocious puberty .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of histrelin change over time. Initially, there is a transient increase in serum concentrations of estradiol and testosterone during the first week of treatment . With continuous administration, histrelin maintains stable hormone levels by desensitizing the GnRH receptor . The stability and degradation of histrelin are influenced by its formulation as a subcutaneous implant, which ensures a controlled release over an extended period . Long-term studies have shown that histrelin effectively suppresses hormone levels for up to 12 months .

Dosage Effects in Animal Models

In animal models, the effects of histrelin vary with different dosages. Studies have shown that both low and high doses of histrelin can induce ovulation in mares . Higher doses may lead to adverse effects such as impaired fertility in male animals . The threshold effects observed in these studies indicate that careful dosage adjustments are necessary to achieve the desired therapeutic outcomes without causing toxicity .

Metabolic Pathways

Histrelin is metabolized by proteases throughout the body, resulting in several peptide fragments produced by hydrolysis . In human hepatocytes, a single histrelin metabolite resulting from C-terminal dealkylation has been identified . This metabolic pathway ensures the gradual breakdown of histrelin, allowing for its sustained therapeutic effects over time .

Transport and Distribution

Histrelin is transported and distributed within cells and tissues through specific mechanisms. It has a high bioavailability of 92% and is primarily bound to plasma proteins . The distribution volume of histrelin is approximately 58.4 liters, indicating its extensive distribution within the body . The controlled release from subcutaneous implants ensures a steady concentration of histrelin in the bloodstream, facilitating its therapeutic effects .

Subcellular Localization

The subcellular localization of histrelin is primarily within the pituitary gonadotrophs, where it binds to the GnRH receptor . This binding triggers the release of LH and FSH, which then act on gonadal cells to regulate hormone production . The specific targeting of histrelin to these cells ensures its effective modulation of gonadotropin release and subsequent hormonal effects .

Méthodes De Préparation

L’histrelín est synthétisé par une série de réactions de couplage peptidique. La voie de synthèse implique l’addition séquentielle d’acides aminés protégés pour former la chaîne nonapeptidique. Les conditions réactionnelles comprennent généralement l’utilisation de réactifs de couplage tels que le dicyclohexylcarbodiimide (DCC) et le N-hydroxysuccinimide (NHS) pour faciliter la formation de la liaison peptidique. Le produit final est purifié par chromatographie liquide haute performance (CLHP) afin de garantir une pureté élevée .

La production industrielle de l’histrelín implique la synthèse peptidique à grande échelle à l’aide de synthétiseurs peptidiques automatisés. Le processus est optimisé pour obtenir des rendements et une pureté élevés, et le produit final est formulé en implants sous-cutanés pour une utilisation clinique .

Analyse Des Réactions Chimiques

L’histrelín subit diverses réactions chimiques, notamment :

Oxydation : L’histrelín peut être oxydé pour former des ponts disulfures entre les résidus cystéine, ce qui peut affecter son activité biologique.

Réduction : Les réactions de réduction peuvent rompre les ponts disulfures, restaurant le peptide dans sa forme réduite.

Substitution : L’histrelín peut subir des réactions de substitution où des acides aminés spécifiques sont remplacés par d’autres résidus afin de modifier son activité ou sa stabilité.

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d’hydrogène et des agents réducteurs comme le dithiothréitol (DTT). Les principaux produits formés à partir de ces réactions dépendent des modifications spécifiques apportées à la structure peptidique .

Comparaison Avec Des Composés Similaires

L’histrelín est comparé à d’autres agonistes de la GnRH tels que la léprolide, la goséréline et la triptoréline. Bien que tous ces composés partagent un mécanisme d’action similaire, l’histrelín est unique dans sa formulation sous forme d’implant sous-cutané à action prolongée, offrant une libération médicamenteuse soutenue jusqu’à 12 mois. Cela le rend particulièrement avantageux pour les patients nécessitant une suppression hormonale à long terme .

Composés similaires

- Léprolide

- Goséréline

- Triptorelin

La formulation unique et la durée d’action prolongée de l’histrelín le distinguent des autres agonistes de la GnRH, ce qui en fait une option précieuse pour des applications cliniques spécifiques .

Propriétés

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-3-(1-benzylimidazol-4-yl)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C66H86N18O12/c1-4-70-64(95)55-17-11-25-84(55)65(96)48(16-10-24-71-66(67)68)76-58(89)49(26-38(2)3)77-62(93)53(30-43-34-83(37-74-43)33-40-12-6-5-7-13-40)81-59(90)50(27-39-18-20-44(86)21-19-39)78-63(94)54(35-85)82-60(91)51(28-41-31-72-46-15-9-8-14-45(41)46)79-61(92)52(29-42-32-69-36-73-42)80-57(88)47-22-23-56(87)75-47/h5-9,12-15,18-21,31-32,34,36-38,47-55,72,85-86H,4,10-11,16-17,22-30,33,35H2,1-3H3,(H,69,73)(H,70,95)(H,75,87)(H,76,89)(H,77,93)(H,78,94)(H,79,92)(H,80,88)(H,81,90)(H,82,91)(H4,67,68,71)/t47-,48-,49-,50-,51-,52-,53+,54-,55-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHXHVIJIIXKSOE-QILQGKCVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CN(C=N2)CC3=CC=CC=C3)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=CN(C=N2)CC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H86N18O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50227543 | |

| Record name | Histrelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50227543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1323.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Histrelin acetate is a synthetic nonapeptide analog of gonadotropin-releasing hormone (GnRH, luteinizing hormone-releasing hormone [LHRH], gonadorelin)., Histrelin is a potent inhibitor of gonadotropin secretion when given continuously in therapeutic doses. After initial administration of histrelin, there is a transient surge in circulating concentrations of luteinizing hormone (LH), follicle-stimulating hormone (FSH), and gonadal steroids (testosterone and dihydrotestosterone in males). Following chronic and continuous administration of histrelin (generally, 2-4 weeks after initiation of therapy), a sustained decrease in LH and FSH secretion and a marked reduction in serum testosterone concentrations are observed. Reductions in serum testosterone concentrations in males receiving histrelin are comparable to those achieved after surgical castration (i.e., less than 50 ng/dL)., Histrelin acetate, an LH-RH agonist, acts as a potent inhibitor of gonadotropin secretion when given continuously in therapeutic doses. Both animal and human studies indicate that following an initial stimulatory phase, chronic, subcutaneous administration of histrelin acetate desensitizes responsiveness of the pituitary gonadotropin which, in turn, causes a reduction in testicular steroidogenesis. In humans, administration of histrelin acetate results in an initial increase in circulating levels of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a transient increase in concentration of gonadal steroids (testosterone and dihydrotestosterone in males). However, continuous administration of histrelin acetate results in decreased levels of LH and FSH. In males, testosterone is reduced to castrate levels. These decreases occur within 2 to 4 weeks after initiation of treatment., The possible direct effect of gonadotropin-releasing hormone (GnRH) and a potent GnRH agonist [( imBzl )-D- His6 -Pro9-NEt]-GnRH on basal and human chorionic gonadotropin (hCG)-stimulated progesterone, androstenedione, and estradiol production by cultured human luteal cells was examined. Luteal cells from the early or midluteal phase of the menstrual cycle responded to hCG stimulation with two to fivefold increases in steroid production in both short-term (4 hours) and long-term (up to 144 hours) culture in chemically defined medium without serum. After 48 hours in this system, levels of androstenedione and estradiol were very low, and progesterone was the predominant steroid produced. The addition of GnRH or a potent GnRH agonist to the medium had no effect on either basal or hCG-stimulated steroid secretion. When luteal cells were cultured longer (for up to 10 days) in the presence of serum, GnRH agonist caused no significant alteration of either basal or hCG-stimulated progesterone production. Collectively, these results support the conclusion that GnRH and its potent agonist do not act directly on human corpora luteal cells to modulate steroidogenesis. | |

| Record name | HISTRELIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7657 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

76712-82-8 | |

| Record name | Histrelin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076712828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Histrelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50227543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HISTRELIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H50H3S3W74 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HISTRELIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7657 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

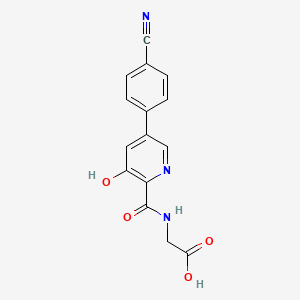

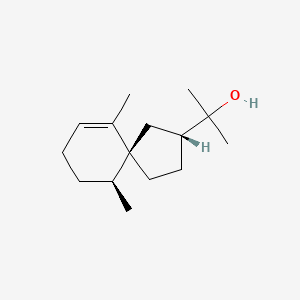

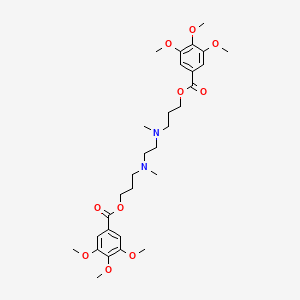

Feasible Synthetic Routes

Q1: How does Histrelin interact with its target and what are the downstream effects?

A1: Histrelin exerts its effects by binding to and activating GnRH receptors in the pituitary gland. [] Prolonged administration leads to desensitization of these receptors, ultimately inhibiting the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH). [] This suppression of gonadotropins results in a significant decline in testosterone production in males and estradiol production in females. []

Q2: What is the significance of the sustained suppression of gonadotropins achieved by Histrelin?

A2: Sustained gonadotropin suppression is crucial for managing conditions like central precocious puberty (CPP) [, , , ], where premature activation of the hypothalamic-pituitary-gonadal (HPG) axis leads to early pubertal development. Histrelin effectively halts this process, allowing for normal growth and development. [, , , ]

Q3: What is the molecular formula and weight of Histrelin?

A3: Histrelin is a synthetic nonapeptide analog of GnRH. Its molecular formula is C41H59N13O9 and its molecular weight is 874.01 g/mol. []

Q4: Are there any specific challenges related to the stability and formulation of Histrelin?

A4: Histrelin, like many peptides, can be susceptible to degradation. To address this, it is formulated as a subcutaneous implant (Vantas) that allows for continuous, controlled release of the drug over an extended period, typically a year. [, , , ]

Q5: What is the significance of the subcutaneous implant formulation for Histrelin?

A5: The implant formulation offers several advantages over traditional injection-based therapies, including:

- Improved patient compliance: Eliminating the need for frequent injections leads to better adherence to treatment. [, , ]

- Consistent drug delivery: The implant ensures a steady release of Histrelin, maintaining therapeutic levels and maximizing efficacy. [, , , ]

- Reduced side effects: Avoiding peak-and-trough fluctuations in drug levels associated with injections may minimize side effects. [, , ]

Q6: How is Histrelin absorbed and distributed in the body?

A6: The subcutaneous implant provides a slow and continuous release of Histrelin into the systemic circulation, bypassing the need for absorption from the gastrointestinal tract. [, , , ]

Q7: How long does it take for Histrelin to achieve its therapeutic effect?

A7: Histrelin effectively suppresses testosterone to castrate levels within 4–5 weeks of implant insertion. [, , ]

Q8: How is Histrelin metabolized and excreted?

A8: As a peptide, Histrelin is primarily metabolized by peptidases into smaller inactive fragments. These metabolites are then renally excreted. []

Q9: What are the main applications of Histrelin based on in vitro and in vivo studies?

A9: Histrelin's primary application is in treating CPP in children. [, , , ] Studies demonstrate its efficacy in suppressing pubertal hormones, slowing bone age advancement, and improving predicted adult height. [, , , ]

Q10: Are there any known mechanisms of resistance to Histrelin therapy?

A11: While resistance to GnRH agonists is uncommon, it can occur. Mechanisms may involve mutations in the GnRH receptor, leading to reduced binding affinity or impaired downstream signaling. []

Q11: What is the safety profile of the Histrelin implant?

A12: The Histrelin implant is generally well-tolerated. [, , ] The most common side effects are mild and localized to the implant site, such as pain, bruising, or redness. [, , ]

Q12: Are there specific biomarkers used to monitor the effectiveness of Histrelin therapy?

A14: Yes, monitoring serum levels of LH, FSH, testosterone (in males), and estradiol (in females) is crucial for assessing the effectiveness of Histrelin therapy. [, , ] Suppression of these hormones to prepubertal levels indicates successful treatment. [, , ]

Q13: What analytical methods are used to measure Histrelin levels in biological samples?

A13: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a commonly used technique to quantify Histrelin levels in serum. This method provides high sensitivity and specificity.

Q14: What are the alternatives to Histrelin for the treatment of CPP?

A16: Other GnRH agonists, such as leuprolide and triptorelin, are commonly used alternatives to Histrelin for managing CPP. [, , , ] These agents are typically administered as intramuscular injections at varying intervals. [, , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-Pyridyl)-3-[2-(2-pyridyl)ethyl]thiourea](/img/structure/B1673239.png)

![1-(5-Bromo-2-pyridyl)-3-[2-(2-chlorophenyl)ethyl]thiourea](/img/structure/B1673241.png)

![Thiazolo[3,2-a][1,3]diazepine-3-carboxylic acid,5,6,7,8-tetrahydro-8-oxo-,ethyl ester](/img/structure/B1673244.png)